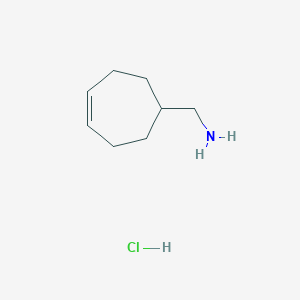
2-chloro-6-methoxy-3-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinoline derivative, which is a class of nitrogenous tertiary bases . Quinoline derivatives have been used since ancient times and have been associated with significant fields due to their versatility .
Synthesis Analysis
The synthesis of similar quinoline derivatives involves treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of this compound is derived from the quinoline scaffold, which is a well-known nitrogenous tertiary base containing a hetero nucleus .Chemical Reactions Analysis
The chemical reactions involving similar quinoline derivatives have been studied. For example, 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with hydroxylamine hydrochloride in a glacial acetic acid to afford 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .科学的研究の応用
Antimicrobial Activity
A study by El-Gamal et al. (2016) synthesized a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives and evaluated their antimicrobial activity. They found that the majority of the compounds exhibited moderate activities against a wide range of selected organisms including Gram-positive bacteria (Streptococcus pneumonia and Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), and fungi (Aspergillus fumigatus, Syncephalastrum racemosum, Geotriucum candidum, and Candida albicans) (El-Gamal et al., 2016).
Structural Analysis and Potential Biological Activity
Kumara et al. (2016) explored the molecular and supramolecular structures of hydrazone derivatives, noting that hydrazones exhibit a range of biological activities. They also highlighted that pyrazolo[3,4-b]quinoline derivatives exhibit antimicrobial and antiviral activity, making them potentially valuable. This study involved reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, leading to the synthesis of several new compounds (Kumara et al., 2016).
Synthesis and Cytotoxicity Evaluation
Bonacorso et al. (2016) conducted a convergent synthesis of a series of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones. They evaluated the cytotoxicity of these compounds and found significant cytotoxicity in human leukocytes at high concentrations. This indicates potential applications in cancer research (Bonacorso et al., 2016).
Chemical Synthesis Techniques
Sekar and Prasad (1998) described the synthesis of quinoline alkaloids, including methods relevant to the synthesis of compounds like 2-chloro-6-methoxy-3-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline. Their work provides insight into the methodologies that can be applied in the synthesis of such complex quinoline derivatives (Sekar & Prasad, 1998).
Corrosion Inhibition Studies
Olasunkanmi and Ebenso (2019) investigated the use of quinoxaline-based propanones as inhibitors of mild steel corrosion in hydrochloric acid. While this study used different quinoxaline derivatives, it suggests a potential application of related compounds like this compound in corrosion inhibition (Olasunkanmi & Ebenso, 2019).
将来の方向性
特性
IUPAC Name |
2-chloro-6-methoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-28-15-6-4-13(5-7-15)19-12-20(25(24-19)30(3,26)27)17-11-14-10-16(29-2)8-9-18(14)23-21(17)22/h4-11,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXPPYWNASNTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=CC(=CC4=C3)OC)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
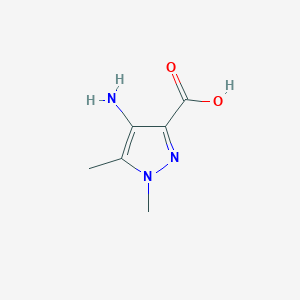
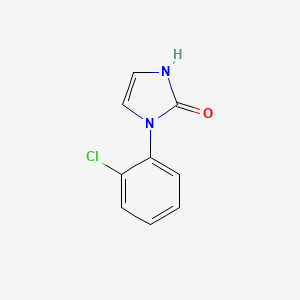

![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)
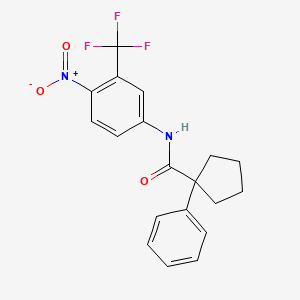
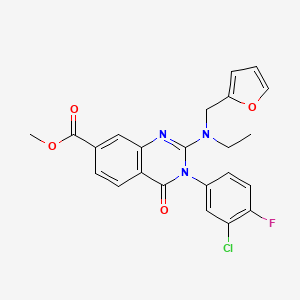
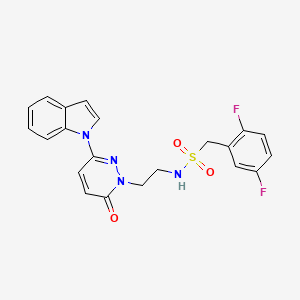
![4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2637981.png)
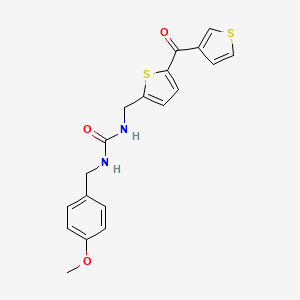

![(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2637987.png)


